molecular formula C18H29O6 · Na B1162947 2,3-dinor-6-keto Prostaglandin F1α (sodium salt)

2,3-dinor-6-keto Prostaglandin F1α (sodium salt)

Cat. No. B1162947
M. Wt: 364.4
InChI Key: CXELZMXZXOSIRU-DBAZFWCESA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dinor-6-keto prostaglandin F1α (2,3-dinor-6-keto PGF1α) is the β-oxidation product of 6-keto PGF1α and the major urinary metabolite of PGI2 in humans. 2,3-dinor-6-keto PGF1α makes up 23% of the recovered radioactivity in urine after administration of labeled 6-keto PGF1α and 20.5% after administration of labeled PGI2. In healthy human subjects, the average excreted 2,3-dinor-6-keto PGF1α level is ~100 pg/mg creatinine.

Scientific Research Applications

Quantitative Analysis in Human Plasma

A study by Enzler et al. (2012) developed and validated an HPLC-MS/MS method for quantifying 2,3-dinor-6-keto Prostaglandin F1α and its metabolites in human plasma. This method is vital for understanding the role of these compounds in human physiology and disease.

Immunoassay Development

Hiramatsu et al. (1994) focused on developing a monoclonal antibody for 2,3-dinor-6-keto Prostaglandin F1α, leading to a sensitive and specific enzyme immunoassay. This assay helps in measuring the compound's concentrations in biological samples, useful in various research contexts, as shown in their study (Hiramatsu et al., 1994).

Role in Acute Pancreatitis

Research by Closa et al. (2005) explored the role of 2,3-dinor-6-keto Prostaglandin F1α in acute pancreatitis in rats, revealing insights into its involvement in inflammatory diseases (Closa et al., 2005).

Synthesis Methodology

Balazy et al. (1988) presented a method for preparing 2,3-dinor-6-keto Prostaglandin F1α, providing a reliable way to produce this compound for various research applications (Balazy et al., 1988).

Prostacyclin Breakdown Product

Wilson (1995) described 6-Keto-prostaglandin F1α, a breakdown product of prostacyclin, related to 2,3-dinor-6-keto Prostaglandin F1α, highlighting its role in physiological processes (Wilson, 1995).

Prostanoid Excretion Studies

Ciabattoni et al. (1987) investigated the effects of sulindac on renal and extrarenal synthesis of prostanoids, including 2,3-dinor-6-keto Prostaglandin F1α, providing insights into the interaction between pharmaceuticals and prostanoid metabolism (Ciabattoni et al., 1987).

Prostacyclin and Pregnancy

Goodman et al. (1982) studied prostacyclin biosynthesis during pregnancy by measuring urinary excretion of 2,3-dinor-6-keto Prostaglandin F1α, offering valuable data on the physiological changes during pregnancy (Goodman et al., 1982).

properties

Product Name

2,3-dinor-6-keto Prostaglandin F1α (sodium salt)

Molecular Formula

C18H29O6 · Na

Molecular Weight

364.4

InChI

InChI=1S/C18H30O6.Na/c1-2-3-4-5-12(19)6-8-14-15(17(22)11-16(14)21)10-13(20)7-9-18(23)24;/h6,8,12,14-17,19,21-22H,2-5,7,9-11H2,1H3,(H,23,24);/q;+1/p-1/b8-6+;/t12-,14+,15+,16+,17-;/m0./s1

InChI Key

CXELZMXZXOSIRU-DBAZFWCESA-M

SMILES

O[C@@H]1[C@H](CC(CCC([O-])=O)=O)[C@@H](/C=C/[C@@H](O)CCCCC)[C@H](O)C1.[Na+]

synonyms

2,3-dinor-6-keto PGF1α (sodium salt)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dinor-6-keto Prostaglandin F1α (sodium salt)
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2,3-dinor-6-keto Prostaglandin F1α (sodium salt)
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2,3-dinor-6-keto Prostaglandin F1α (sodium salt)
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2,3-dinor-6-keto Prostaglandin F1α (sodium salt)
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2,3-dinor-6-keto Prostaglandin F1α (sodium salt)
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2,3-dinor-6-keto Prostaglandin F1α (sodium salt)

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